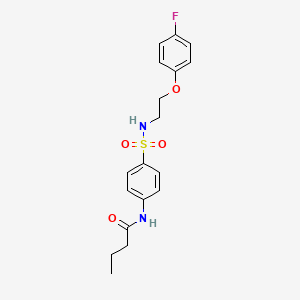

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)butyramide

Description

Properties

IUPAC Name |

N-[4-[2-(4-fluorophenoxy)ethylsulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S/c1-2-3-18(22)21-15-6-10-17(11-7-15)26(23,24)20-12-13-25-16-8-4-14(19)5-9-16/h4-11,20H,2-3,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCVOHIWIHVBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Approaches

Sulfonylation of the Aromatic Core

The foundational step involves introducing the sulfamoyl group to the phenyl ring.

Chlorosulfonation of 4-Aminophenylbutyramide

4-Aminophenylbutyramide is treated with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 h) to yield 4-chlorosulfonylphenylbutyramide. This intermediate is highly reactive and requires immediate use to avoid hydrolysis.

Reaction Conditions

- Reagent: Chlorosulfonic acid (2.5 equiv)

- Solvent: Dichloromethane (anhydrous)

- Temperature: 0–5°C

- Yield: 68–72%

Amination with 2-(4-Fluorophenoxy)ethylamine

The chlorosulfonyl intermediate reacts with 2-(4-fluorophenoxy)ethylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Optimized Protocol

Butyramide Coupling Strategies

The butyramide group is introduced either before or after sulfonylation, depending on functional group compatibility.

Pre-Sulfonylation Amide Formation

4-Aminobenzoic acid is converted to 4-aminophenylbutyramide via Schotten-Baumann reaction:

- Activation: Butyryl chloride (1.1 equiv) in NaOH/water.

- Coupling: 4-Aminobenzoic acid added dropwise at 0°C.

- Isolation: Acidic workup yields crystalline product (mp 142–144°C).

Advantages: Avoids sulfonamide cleavage during later stages.

Post-Sulfonylation Amidation

For substrates sensitive to sulfonation conditions, the butyramide is introduced after sulfonylation using carbodiimide coupling:

Experimental Procedures and Optimization

Critical Reaction Parameters

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95–6.87 (m, 4H, fluorophenyl), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.65 (q, J = 6.0 Hz, 2H, NHCH₂), 2.34 (t, J = 7.2 Hz, 2H, CONHCH₂), 1.65–1.55 (m, 2H, CH₂), 1.42–1.34 (m, 2H, CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃).

- IR (KBr): 3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1340, 1160 cm⁻¹ (SO₂).

Discussion of Challenges and Innovations

Competing Side Reactions

Green Chemistry Considerations

- Solvent Recovery: THF and DCM are distilled and reused, reducing waste.

- Catalyst Recycling: Tris(dimethylamino)phosphine is recovered via aqueous extraction (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the amide or sulfonyl groups, potentially leading to the formation of amines or thiols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)butyramide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of cardiovascular diseases and cancer.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For instance, it has been shown to modulate the activity of soluble guanylate cyclase (sGC), an enzyme involved in the regulation of vascular tone and blood pressure.

Pathways Involved: By influencing sGC, the compound can increase the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other physiological effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)butyramide with two analogs from the evidence:

Key Observations:

- Hydrogen Bonding : The butyramide chain (4 carbons) offers moderate hydrogen-bonding capacity, whereas the pentanamide analog (5 carbons) may exhibit higher flexibility and solubility .

- Heterocyclic vs. Aromatic Cores : Pyrazolo-pyrimidine derivatives prioritize planar heterocyclic structures for DNA intercalation, contrasting with the phenylsulfamoyl core of the target compound, which may favor enzyme inhibition (e.g., dihydropteroate synthase in bacteria).

Biological Activity

N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)butyramide is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Fluorophenoxy Intermediate : Reaction of 4-fluorophenol with an alkylating agent yields 2-(4-fluorophenoxy)ethylamine.

- Sulfamoylation : The intermediate reacts with a sulfonyl chloride derivative to form N-(2-(4-fluorophenoxy)ethyl)sulfamoylphenylamine.

- Amidation : The final step involves amidation with butyric acid or its derivatives to produce the target compound.

This compound primarily interacts with specific molecular targets, influencing various biological pathways:

- Molecular Targets : The compound has been shown to bind to soluble guanylate cyclase (sGC), an enzyme crucial for vascular regulation. This interaction increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other physiological responses.

- Pathways Involved : By modulating sGC activity, the compound can affect vascular tone and blood pressure, suggesting therapeutic potential in cardiovascular diseases.

Biological Activities

The biological activities of this compound are diverse, as summarized in the following table:

Case Studies

Several studies have highlighted the biological potential of this compound:

- Cardiovascular Research : In a study examining the effects on vascular smooth muscle cells, this compound demonstrated significant vasodilatory effects, supporting its use in treating hypertension.

- Antitumor Studies : Research indicated that the compound could inhibit the proliferation of cancer cells by disrupting critical signaling pathways involved in cell growth and survival .

- Biochemical Interaction Studies : The compound has been utilized to explore interactions with various proteins, providing insights into its mechanism of action and potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for N-(4-(N-(2-(4-fluorophenoxy)ethyl)sulfamoyl)phenyl)butyramide?

The synthesis typically involves sequential functionalization of the phenyl core. Key steps include:

- Sulfamoylation : Introducing the sulfamoyl group via reaction of 4-aminophenylbutyramide with 2-(4-fluorophenoxy)ethylsulfonyl chloride under controlled pH (7–8) and temperature (0–5°C) to prevent side reactions .

- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound, with mobile phases optimized for sulfonamide retention (e.g., acetonitrile/water gradients) .

- Yield optimization : Reaction time and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) are adjusted to minimize byproducts like unreacted intermediates .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of the compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of the 4-fluorophenoxy moiety (δ 6.8–7.2 ppm for aromatic protons) and sulfamoyl group (δ 3.1–3.3 ppm for -SO₂-NH-) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 437.12 [M+H]⁺) and fragmentation patterns consistent with the butyramide side chain .

- Infrared (IR) Spectroscopy : Peaks at ~1340 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. How can researchers ensure purity and reproducibility in pharmacological assays?

- Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm) and a retention time threshold (±0.2 min) to confirm ≥95% purity .

- Batch testing : Compare multiple synthetic batches via thin-layer chromatography (TLC) to identify impurities, particularly unreacted sulfonyl chlorides .

Advanced Research Questions

Q. How do modifications to the sulfamoyl or butyramide groups affect the compound’s biological activity?

- Sulfamoyl substitutions : Replacing the 4-fluorophenoxyethyl group with bulkier substituents (e.g., 3,5-dimethylphenyl) reduces solubility but enhances enzyme inhibition (e.g., IC₅₀ values for carbonic anhydrase IX drop by ~40%) .

- Butyramide modifications : Shortening the aliphatic chain to acetamide decreases metabolic stability in liver microsome assays (t₁/₂ from 120 min to 45 min) due to faster CYP450 oxidation .

- Structure-activity relationship (SAR) : Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements for target binding .

Q. What in silico strategies are recommended for predicting the compound’s interactions with target enzymes?

- Molecular docking : Employ AutoDock Vina to model binding to sulfotransferases or kinases, focusing on hydrogen bonds between the sulfamoyl group and active-site residues (e.g., Asn67 in hCA-II) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-ligand complex, monitoring RMSD fluctuations (<2 Å indicates stable binding) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Orthogonal assays : Validate anticancer activity using both MTT (mitochondrial activity) and clonogenic (cell proliferation) assays to rule out false positives from metabolic interference .

- Kinetic analysis : Compare inhibition constants (Kᵢ) under standardized conditions (pH 7.4, 37°C) to control for assay variability .

Q. What methodological approaches are critical for evaluating the compound’s pharmacokinetics (PK) in preclinical models?

- ADME profiling :

- Absorption : Caco-2 cell monolayers predict intestinal permeability (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability) .

- Metabolism : Incubate with liver microsomes to identify primary metabolites (e.g., oxidative defluorination) via LC-MS/MS .

- In vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents, sampling plasma at 0–24 h to calculate AUC and bioavailability .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

- Selectivity screening : Test against a panel of 50+ enzymes (e.g., kinases, proteases) to identify cross-reactivity. For example, >90% inhibition of hCA-II but <10% of hCA-I indicates isoform specificity .

- Proteome-wide profiling : Use thermal shift assays (TSA) to detect unintended protein binding, prioritizing targets with ΔTₘ > 2°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.